molecular formula C11H12N2O3 B3231840 1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one CAS No. 133053-92-6

1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one

Cat. No.: B3231840
CAS No.: 133053-92-6
M. Wt: 220.22 g/mol
InChI Key: PRDYBEUZEJYYAX-UHFFFAOYSA-N
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Description

1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one is a chemical compound with the CAS Registry Number 133053-92-6 . Its molecular formula is C11H12N2O3, and it has a molecular weight of 220.2246 g/mol . This compound features a pyrrolidin-2-one moiety, a five-membered lactam ring, which is a structure of significant interest in medicinal and synthetic chemistry. Lactams are known to be key precursors in the synthesis of a wide range of pharmaceuticals and other biologically active molecules . The structure incorporates both a nitrophenyl group and a methyl substituent, functional groups that are often leveraged in chemical synthesis to create more complex molecular architectures. Compounds with nitrophenyl groups are frequently utilized as intermediates in organic synthesis. Researchers may find value in this chemical as a building block for the development of novel compounds or for use in material science research. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methyl-3-nitrophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-8-9(12-7-3-6-11(12)14)4-2-5-10(8)13(15)16/h2,4-5H,3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDYBEUZEJYYAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401265108
Record name 1-(2-Methyl-3-nitrophenyl)-2-pyrrolidinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133053-92-6
Record name 1-(2-Methyl-3-nitrophenyl)-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133053-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methyl-3-nitrophenyl)-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401265108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 1 2 Methyl 3 Nitrophenyl Pyrrolidin 2 One

Retrosynthetic Analysis of 1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one

A retrosynthetic analysis of the target molecule, this compound, primarily involves the disconnection of the N-aryl bond. This is the most logical and common disconnection for N-aryl lactams, as numerous robust methods exist for the formation of such bonds.

This disconnection reveals two primary building blocks, or synthons: a (2-methyl-3-nitrophenyl) cation synthon and a pyrrolidin-2-one anion synthon. The practical chemical equivalents for these synthons are:

Aromatic Precursor : An activated 2-methyl-3-nitrophenyl derivative. This is typically a haloaromatic compound such as 1-halo-2-methyl-3-nitrobenzene (where the halogen can be I, Br, or Cl), which is susceptible to nucleophilic attack or can participate in metal-catalyzed cross-coupling reactions. Alternatively, 2-methyl-3-nitroaniline (B147196) could serve as the precursor.

Lactam Precursor : Pyrrolidin-2-one (also known as 2-pyrrolidone or γ-butyrolactam).

The forward synthesis, therefore, focuses on preparing these two key precursors and then coupling them, most commonly via an N-arylation reaction.

**2.2. Synthesis of Precursor Building Blocks

The efficient construction of this compound relies on the availability of its core components. The synthesis of these precursors is well-established in chemical literature.

2-Methyl-3-nitroaniline is a key aromatic intermediate. Its synthesis is typically achieved through the selective reduction of one of the two nitro groups in 2,6-dinitrotoluene (B127279). chemicalbook.com

Selective Reduction : The controlled hydrogenation of 2,6-dinitrotoluene using a catalyst like palladium on carbon (Pd/C) can yield 2-methyl-3-nitroaniline. chemicalbook.com Another established method involves reduction using sulfides, such as sodium sulfide (B99878) or ammonium (B1175870) sulfide, in a process similar to the Zinin reduction. chemicalbook.com

For use in cross-coupling reactions, 2-methyl-3-nitroaniline can be further converted into a corresponding diazonium salt, which can then be transformed into various halo-derivatives (e.g., 1-bromo-2-methyl-3-nitrobenzene or 1-iodo-2-methyl-3-nitrobenzene) through Sandmeyer-type reactions. These halogenated aromatic compounds are primary substrates for metal-catalyzed N-arylation.

Pyrrolidin-2-one is a commodity chemical produced on a large industrial scale. The most prevalent manufacturing process involves the reaction of γ-butyrolactone with ammonia. chemicalbook.com

This reaction is typically carried out in the liquid phase at high temperatures (250–290 °C) and high pressures (8.0–16.0 MPa) in a continuous tubular reactor. chemicalbook.com The process achieves high conversion rates of γ-butyrolactone and excellent selectivity for pyrrolidin-2-one. chemicalbook.com Alternative, though less common, industrial routes include the hydrogenation and amination of maleic anhydride (B1165640) or succinic acid. chemicalbook.com The pyrrolidin-2-one produced is a versatile precursor for a wide range of chemical syntheses. mdpi.com

Direct Synthesis Approaches for this compound

The direct synthesis involves the formation of the C-N bond between the aromatic and lactam precursors. N-arylation strategies are the most common and effective methods for achieving this transformation.

N-arylation of amides and lactams, such as pyrrolidin-2-one, can be accomplished through several catalytic methods. These reactions involve coupling the nitrogen atom of the lactam with an aryl halide or a related aromatic electrophile. The most prominent among these are metal-catalyzed cross-coupling reactions, particularly those employing palladium or copper catalysts.

Palladium-catalyzed N-arylation, a variant of the Buchwald-Hartwig amination, is a powerful tool for forming C-N bonds. This reaction couples an amine (or in this case, a lactam) with an aryl halide in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

The proposed synthesis of this compound via this method would involve the reaction of pyrrolidin-2-one with a suitable 1-halo-2-methyl-3-nitrobenzene derivative.

Key components of this reaction include:

Palladium Precatalyst : Common sources of palladium include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate).

Ligand : Bulky, electron-rich phosphine ligands are crucial for the efficiency of the catalytic cycle. Examples include BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), t-Bu₃P (tri-tert-butylphosphine), or various biarylphosphine ligands developed by Buchwald and others. nih.govscilit.comacs.org

Base : A non-nucleophilic base is required to deprotonate the pyrrolidin-2-one, generating the active nucleophile. Common choices include sodium tert-butoxide (NaOt-Bu), potassium phosphate (B84403) (K₃PO₄), or cesium carbonate (Cs₂CO₃). nih.gov

Solvent : Anhydrous, aprotic solvents like toluene, dioxane, or DMF are typically used.

The table below summarizes typical conditions for palladium-catalyzed N-arylation of amides, which are applicable to the synthesis of the target compound.

ComponentExample ReagentsTypical RoleReference
Aryl Halide 1-Bromo-2-methyl-3-nitrobenzeneElectrophilic Partner nih.gov
Lactam Pyrrolidin-2-oneNucleophilic Partner nih.gov
Pd Catalyst Pd₂(dba)₃, Pd(OAc)₂Catalyst Precursor nih.govacs.org
Ligand BINAP, XPhos, t-Bu₃PStabilizes Pd, facilitates oxidative addition/reductive elimination nih.govscilit.com
Base NaOt-Bu, K₃PO₄, Cs₂CO₃Deprotonates the lactam nih.gov
Solvent Toluene, Dioxane, DMFReaction Medium nih.gov
Temperature 80-120 °CTo drive the reaction nih.gov

While palladium catalysis is highly effective, copper-catalyzed N-arylation (the Goldberg reaction) represents an important alternative. This method often uses CuI as the catalyst, typically in the presence of a ligand such as an amino acid or a diamine, and a base like K₃PO₄ in a polar aprotic solvent. nih.govresearchgate.net These conditions are often milder and can be complementary to palladium-based systems for the synthesis of N-arylamides. nih.gov

N-Arylation Strategies for Pyrrolidin-2-one Formation

Catalyst-Free N-Arylation Methods

The direct formation of the N-aryl bond in this compound can be achieved through catalyst-free N-arylation methods, primarily relying on the principles of nucleophilic aromatic substitution (SNAr). In this approach, the pyrrolidin-2-one anion acts as the nucleophile, attacking an activated aryl halide or a related substrate.

The viability of this reaction is contingent on the electronic properties of the aromatic ring. For the target molecule, the presence of a strong electron-withdrawing nitro group (-NO₂) ortho and para to the potential leaving group (e.g., a halogen) on the phenyl ring is crucial. This arrangement significantly activates the ring towards nucleophilic attack. The synthesis would typically involve the deprotonation of pyrrolidin-2-one using a strong base to form the corresponding lactam anion. This anion then displaces a leaving group, such as a halide (F, Cl), from a suitable precursor like 1-halo-2-methyl-3-nitrobenzene.

Key reaction parameters for catalyst-free N-arylation:

Aryl Precursor: Must contain a good leaving group (e.g., F, Cl) and be activated by strong electron-withdrawing groups. For this synthesis, 1-fluoro-2-methyl-3-nitrobenzene or 1-chloro-2-methyl-3-nitrobenzene would be suitable starting materials.

Base: A strong, non-nucleophilic base is required to generate the pyrrolidinone anion. Common choices include sodium hydride (NaH), potassium hydride (KH), or potassium tert-butoxide (t-BuOK).

Solvent: Aprotic polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or tetrahydrofuran (B95107) (THF) are typically used to facilitate the reaction.

The general reaction scheme is presented below:

Scheme 1: General Catalyst-Free SNAr for this compound Synthesis

Reaction scheme showing pyrrolidin-2-one reacting with 1-halo-2-methyl-3-nitrobenzene in the presence of a base to yield the target compound.
Reagent/ConditionPurposeExample
Aryl PrecursorProvides the 2-methyl-3-nitrophenyl moiety1-Fluoro-2-methyl-3-nitrobenzene
NucleophileThe pyrrolidin-2-one ringPyrrolidin-2-one
BaseDeprotonates pyrrolidin-2-oneSodium Hydride (NaH)
SolventProvides reaction mediumDimethylformamide (DMF)

Cyclization Reactions for Pyrrolidin-2-one Ring Formation

The construction of the pyrrolidin-2-one ring itself is a fundamental strategy, where the N-aryl bond is pre-formed, and a subsequent cyclization step yields the final lactam.

Multi-component reactions offer an efficient pathway to complex molecules like this compound in a single step from simple starting materials. Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly adaptable for synthesizing substituted pyrrolidinones.

In a potential Ugi-type reaction, 2-methyl-3-nitroaniline, an aldehyde, an isocyanide, and a carboxylic acid component that can undergo subsequent cyclization would be combined. For instance, levulinic acid (4-oxopentanoic acid) could serve as the carbonyl and carboxylic acid component. The initial Ugi adduct would then undergo an intramolecular amidation to form the desired lactam ring.

The Passerini reaction involves an isocyanide, an aldehyde, and a carboxylic acid to form an α-acyloxy amide. While not directly forming the pyrrolidinone ring, a modified Passerini reaction or a subsequent transformation of the product could be envisioned to achieve the target structure.

An alternative MCR involves the reaction of an aniline (B41778) (2-methyl-3-nitroaniline), an aldehyde, and diethyl acetylenedicarboxylate (B1228247). This reaction proceeds through the formation of an imine, followed by the addition of the acetylenedicarboxylate and subsequent cyclization to yield a substituted pyrrolin-2-one, which could then be reduced to the target pyrrolidin-2-one.

MCR TypeKey Reactants for Target SynthesisPotential Outcome
Ugi Reaction2-Methyl-3-nitroaniline, Levulinic acid, IsocyanideIntermediate that cyclizes to the pyrrolidinone
Passerini Reaction2-Methyl-3-nitroaniline (as amine source post-reaction), Aldehyde, Isocyanide, Carboxylic acidα-Acyloxy amide precursor requiring further steps
Aniline/Aldehyde/DEAD2-Methyl-3-nitroaniline, Aldehyde, Diethyl acetylenedicarboxylate (DEAD)Substituted 3-pyrrolin-2-one

Intramolecular cyclization is a robust method for forming the pyrrolidin-2-one ring from a linear precursor. This strategy involves starting with a molecule that already contains the N-(2-methyl-3-nitrophenyl) group and a suitable four-carbon chain. A common approach is the thermal or acid/base-catalyzed cyclization of N-aryl-γ-amino acids or their corresponding esters.

For the synthesis of this compound, the precursor would be 4-((2-methyl-3-nitrophenyl)amino)butanoic acid. Heating this compound, often with a dehydrating agent, would induce intramolecular amidation, releasing a molecule of water and forming the five-membered lactam ring.

Another pathway is the reductive cyclization of a nitro compound. For example, a precursor such as ethyl 4-(2-methyl-3-nitrophenyl)-4-oxobutanoate could undergo reduction of the nitro group to an amine, which would then spontaneously cyclize with the ester functionality to form a lactam. However, this would result in an amino group on the phenyl ring instead of the required nitro group. A more direct reductive cyclization might involve a precursor where the nitro group itself participates in a different manner, though the intramolecular amidation of a pre-formed amino acid derivative is more straightforward.

Visible-light-mediated radical cyclization cascades also represent a modern approach to N-aryl γ-lactams from inexpensive starting materials like N-arylglycines and acrylic acid derivatives.

Transformations from Activated Precursors (e.g., Donor-Acceptor Cyclopropanes)

Donor-acceptor (DA) cyclopropanes are versatile three-carbon building blocks for the synthesis of five-membered rings. A straightforward route to 1,5-substituted pyrrolidin-2-ones involves the reaction of a DA cyclopropane (B1198618) with a primary amine.

In this methodology, a DA cyclopropane bearing an ester group reacts with 2-methyl-3-nitroaniline. The reaction is typically catalyzed by a Lewis acid, which promotes the nucleophilic ring opening of the cyclopropane by the aniline. This step forms a γ-amino ester intermediate. Subsequent in-situ lactamization, often induced by heat, leads to the formation of the pyrrolidin-2-one ring. A final dealkoxycarbonylation step may be necessary to arrive at the target structure if the cyclopropane precursor was substituted with more than one acceptor group.

StepDescriptionIntermediate/Product
1. Ring OpeningLewis acid-catalyzed nucleophilic attack of 2-methyl-3-nitroaniline on the DA cyclopropane.γ-(2-methyl-3-nitrophenyl)amino ester.
2. LactamizationIn-situ intramolecular cyclization of the amino ester.Substituted this compound.
3. Dealkoxycarbonylation(If necessary) Removal of the ester group at the C3 position.This compound.

Reductive Amination Strategies for N-Aryl Pyrrolidines

Reductive amination provides a powerful method for the formation of N-aryl pyrrolidines, which can then be oxidized to the corresponding pyrrolidinones. This two-stage strategy begins with the condensation of a 1,4-dicarbonyl compound, such as succinaldehyde (B1195056) or 2,5-hexanedione, with 2-methyl-3-nitroaniline.

The initial condensation forms a di-imine or, more commonly, undergoes a Paal-Knorr-type cyclization to form an N-aryl pyrrole. To favor the pyrrolidine (B122466), the reaction is performed in the presence of a reducing agent in a process known as successive reductive amination via transfer hydrogenation. An iridium catalyst with a hydrogen source like formic acid can efficiently yield the N-aryl pyrrolidine, 1-(2-methyl-3-nitrophenyl)pyrrolidine.

The second stage involves the selective oxidation of the pyrrolidine to the γ-lactam. Various oxidation methods can be employed, such as those using ruthenium-based catalysts or other modern oxidation systems, to introduce the carbonyl group at the C2 position.

Nitro-Mannich Reaction-Based Syntheses for Pyrrolidinone Scaffolds

Cascade reactions involving a nitro-Mannich step are highly effective for the stereoselective synthesis of pyrrolidinone derivatives. This approach can be designed as a three-component reaction.

A plausible route would involve the in-situ formation of an imine from 2-methyl-3-nitroaniline and an aldehyde. This imine then reacts with a C3-nitropropanoate ester in a nitro-Mannich (or aza-Michael) reaction. The resulting adduct is perfectly poised for a subsequent intramolecular lactamization, where the amine attacks the ester carbonyl, eliminating the alcohol and forming the stable five-membered pyrrolidinone ring. This cascade efficiently constructs the core structure in a single operational step, often with good control over stereochemistry.

Component 1Component 2Component 3Key Steps
2-Methyl-3-nitroanilineAldehyde (e.g., formaldehyde)Methyl 3-nitropropanoate1. Imine formation2. Nitro-Mannich reaction3. Intramolecular lactamization

This cascade offers a powerful and convergent strategy for accessing the this compound scaffold.

Purification and Isolation Techniques for Synthetic Products

Column Chromatography

Column chromatography is a highly effective technique for separating the target compound from unreacted starting materials, catalysts, and byproducts, especially when dealing with complex mixtures or impurities with similar polarity to the product. wpmucdn.com

Stationary Phase: Silica gel is the most common stationary phase due to its polarity and efficacy in separating a wide range of organic compounds. Alumina can also be used as an alternative. researchgate.net

Mobile Phase (Eluent): The selection of the eluent system is crucial for achieving good separation. A gradient elution is often employed, starting with a non-polar solvent and gradually increasing the polarity. For compounds like this compound, a typical solvent system would start with a mixture of hexanes and a slightly more polar solvent like dichloromethane (B109758) or ethyl acetate (B1210297). The polarity is then increased to efficiently elute the more polar target compound while retaining highly polar impurities on the column. bartleby.com

Fraction Collection and Analysis: Fractions are collected sequentially and analyzed, typically by Thin-Layer Chromatography (TLC), to identify those containing the pure product. Fractions with identical purity are then combined and the solvent is removed under reduced pressure to yield the purified compound. wpmucdn.com

Interactive Data Table: Typical Solvent Systems for Chromatography of Aromatic Nitro Compounds

Solvent System Components (v/v)PolarityTypical Application
Hexane / Ethyl AcetateLow to HighGeneral purpose for a wide range of polarities.
Dichloromethane / HexaneLow to MediumGood for separating less polar compounds. wpmucdn.com
Toluene / Ethyl AcetateMediumAlternative for specific separation challenges.
Chloroform / MethanolHighUsed for highly polar compounds.

Recrystallization

Recrystallization is a primary technique for purifying solid compounds. libretexts.org The principle relies on the differential solubility of the compound and its impurities in a specific solvent at different temperatures. youtube.com The impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. mt.com

Solvent Selection: The ideal solvent is one in which the target compound has high solubility at elevated temperatures but low solubility at room or lower temperatures. youtube.com For N-aryl lactams containing nitro groups, moderately polar solvents are often suitable. Alcohols (like ethanol (B145695) or isopropanol) or mixtures involving ethyl acetate and hexanes can be effective. rochester.edu

Procedure: The crude product is dissolved in the boiling solvent to form a saturated solution. The solution is then allowed to cool slowly to promote the formation of large, pure crystals. youtube.com If the solution is colored by impurities, activated carbon may be added to the hot solution to adsorb them before filtration. Once crystallization is complete, the pure crystals are isolated by vacuum filtration, washed with a small amount of cold solvent, and dried. libretexts.org

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound is essential for developing sustainable and environmentally responsible processes. rsc.org The focus lies on minimizing waste, reducing the use of hazardous materials, and improving energy efficiency. Key areas for improvement are in the choice of solvents and catalysts for the likely synthetic routes, such as Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig amination.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. semanticscholar.org

Use of Safer Solvents: Many traditional solvents used in N-arylation reactions, such as toluene, xylene, and 1,4-dioxane, have significant environmental and health concerns. acsgcipr.org Green chemistry encourages the substitution of these with safer alternatives. Recent studies have explored bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and Cyrene as viable replacements in palladium-catalyzed cross-coupling reactions. nih.govnsf.gov In some cases, solvent-free (neat) conditions, potentially using mechanochemistry (ball-milling), can be employed to eliminate solvent use entirely. researchgate.net

Catalyst Optimization: The likely synthesis of this compound involves catalysis (e.g., palladium in Buchwald-Hartwig reactions). Green principles advocate for minimizing catalyst loading and using highly efficient and recyclable catalysts. acsgcipr.org The use of base metal catalysts (e.g., copper or nickel) as alternatives to precious metals like palladium is also an area of active research, offering potential cost and environmental benefits. acsgcipr.orgmdpi.com

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible. The development of more active catalysts can enable reactions to proceed under milder conditions, thereby reducing energy consumption. semanticscholar.org

Waste Prevention: It is better to prevent waste than to treat or clean it up after it has been created. This can be achieved by optimizing reaction conditions to maximize yield and selectivity, thus reducing the formation of byproducts and the need for extensive purification. researchgate.net

Interactive Data Table: Green Alternatives in N-Aryl Lactam Synthesis

Conventional MethodGreen AlternativeGreen Chemistry Principle
Solvents: Toluene, Dioxane, DMF nih.govSolvents: 2-MeTHF, CPME, Water, or Solvent-Free nsf.govresearchgate.netacsgcipr.orgSafer Solvents, Waste Prevention
Precious Metal Catalysts (e.g., Palladium) acsgcipr.orgBase Metal Catalysts (e.g., Copper, Nickel) acsgcipr.orgUse of Renewable Feedstocks (if applicable), Less Hazardous Chemical Syntheses
Stoichiometric Bases (e.g., alkoxides)Catalytic amounts of base or recyclable basesAtom Economy, Waste Prevention
High Reaction TemperaturesMilder reaction conditions with improved catalystsDesign for Energy Efficiency

By integrating these purification techniques and green chemistry principles, the synthesis of this compound can be optimized to produce a high-purity compound through an efficient, safe, and environmentally sustainable process.

Advanced Structural Elucidation and Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. For 1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of its proton and carbon framework.

Proton (¹H) and Carbon-13 (¹³C) NMR for Chemical Shift Analysis

¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet, multiplet), and integration values (the relative number of protons for each signal). The aromatic region would show signals for the three protons on the trisubstituted benzene (B151609) ring. The pyrrolidin-2-one ring would exhibit signals for its three methylene (B1212753) groups, typically as multiplets due to spin-spin coupling. The methyl group on the phenyl ring would appear as a singlet in the upfield region.

¹³C NMR: The carbon-13 NMR spectrum identifies all non-equivalent carbon atoms in the molecule. For this compound, this would include signals for the carbonyl carbon of the lactam, the carbons of the phenyl ring (including those bearing the methyl and nitro groups), the methylene carbons of the pyrrolidinone ring, and the methyl carbon. The chemical shifts provide insight into the electronic environment of each carbon atom. For instance, the carbonyl carbon is expected to resonate at a significantly downfield shift (typically 170-185 ppm for amides). libretexts.org

Expected Chemical Shift Ranges for Key Functional Groups:

GroupTechniqueExpected Chemical Shift (ppm)
Aromatic C-H¹H NMR7.0 - 8.5
Pyrrolidinone CH₂ (adjacent to N)¹H NMR~3.5
Pyrrolidinone CH₂ (adjacent to C=O)¹H NMR~2.4
Pyrrolidinone CH₂ (beta to N and C=O)¹H NMR~2.1
Aromatic CH₃¹H NMR2.0 - 2.5
C=O (Amide)¹³C NMR170 - 185
Aromatic Carbons¹³C NMR120 - 150
Pyrrolidinone CH₂¹³C NMR20 - 50
Aromatic CH₃¹³C NMR15 - 25

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

To assemble the complete molecular structure, 2D NMR experiments are crucial. jst-ud.vn

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity within the pyrrolidinone ring and to confirm the relative positions of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals to which they are directly attached. It allows for the unambiguous assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying quaternary carbons (those with no attached protons), such as the carbonyl carbon and the aromatic carbons bonded to the substituents. For instance, correlations from the methyl protons to the aromatic carbons would confirm the position of the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is especially useful for determining stereochemistry and the through-space proximity of different parts of the molecule, such as the interaction between the methyl group protons and a nearby aromatic proton.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. scispace.com

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong absorption bands characteristic of the functional groups in this compound. A very strong band for the amide C=O (carbonyl) stretch would be prominent, typically around 1680-1700 cm⁻¹. The nitro group (NO₂) would exhibit two strong stretching vibrations: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. Aromatic C-H stretching bands would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and pyrrolidinone groups would be observed just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the C=O stretch would also be visible, non-polar bonds often give stronger Raman signals. Aromatic ring vibrations, particularly the ring "breathing" modes, would be expected to produce strong signals. The NO₂ symmetric stretch is also typically strong in the Raman spectrum.

Key Vibrational Frequencies:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity
Amide (C=O)Stretching1680 - 1700Strong (IR)
Nitro (NO₂)Asymmetric Stretching1520 - 1560Strong (IR)
Nitro (NO₂)Symmetric Stretching1345 - 1385Strong (IR, Raman)
Aromatic C-HStretching3000 - 3100Medium-Weak (IR)
Aliphatic C-HStretching2850 - 3000Medium (IR)
Aromatic C=CStretching1400 - 1600Medium (IR, Raman)

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. jst-ud.vn For this compound (Molecular Formula: C₁₁H₁₂N₂O₃), HRMS would provide a highly accurate mass measurement of the molecular ion, which could be used to confirm this formula. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would typically be used.

Furthermore, fragmentation analysis (MS/MS) would reveal the characteristic breakdown patterns of the molecule. Expected fragmentation pathways could include the loss of the nitro group (NO₂), cleavage of the pyrrolidinone ring, and scission of the bond between the phenyl ring and the nitrogen atom. This data provides corroborating evidence for the proposed structure.

Single Crystal X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination

Single Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. It would also reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions like hydrogen bonds or π-stacking. A key finding would be the dihedral angle between the plane of the phenyl ring and the lactam ring, which is influenced by steric hindrance from the ortho-methyl group.

Crystal Growth and Optimization for X-ray Analysis

To perform single-crystal X-ray diffraction, a high-quality single crystal of the compound must first be grown. This is often a process of trial and error, involving various crystallization techniques. For a compound like this compound, which has a reported melting point of 78-79 °C, suitable crystals might be grown by slow evaporation of a solution in an appropriate solvent or solvent mixture (e.g., ethanol (B145695), ethyl acetate (B1210297), or hexane/acetone). sigmaaldrich.com The optimization process involves varying the solvent, concentration, and temperature to control the rate of crystal growth, aiming for a single, defect-free crystal of adequate size for diffraction analysis.

Analysis of Conformational Preferences in the Solid State

This section would typically provide a detailed account of the molecule's three-dimensional arrangement in its crystalline form. The analysis would focus on key conformational features such as the planarity of the pyrrolidin-2-one ring and the dihedral angle between this ring and the 2-methyl-3-nitrophenyl substituent. The orientation of the nitro group (NO₂) relative to the methyl group (CH₃) and the pyrrolidinone ring is of particular interest, as steric and electronic effects would dictate the most stable conformation. This analysis is entirely dependent on crystallographic data, which provides the precise atomic coordinates for the molecule in the solid state. As no such data has been published for this compound, a discussion of its solid-state conformational preferences would be purely speculative.

Investigation of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Following the determination of the crystal structure, this subsection would delve into the non-covalent forces that govern how individual molecules of this compound pack together in a crystal lattice. Hirshfeld surface analysis is a powerful computational tool used for this purpose. It allows for the visualization and quantification of various intermolecular contacts.

For this specific compound, the analysis would be expected to identify and quantify interactions such as:

C—H···O hydrogen bonds: Involving the carbonyl oxygen of the pyrrolidinone ring and hydrogen atoms from neighboring molecules.

π-π stacking: Potential interactions between the aromatic nitrophenyl rings of adjacent molecules.

van der Waals forces: General attractive and repulsive forces between molecules.

While the methodologies for conformational and intermolecular interaction analysis are well-established in chemical crystallography, their application requires specific experimental data. Until the crystal structure of this compound is determined and published, a scientifically rigorous article on these aspects of its solid-state chemistry cannot be written.

Computational and Theoretical Studies on 1 2 Methyl 3 Nitrophenyl Pyrrolidin 2 One

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. These calculations help determine electronic properties and energy landscapes, which are crucial for understanding chemical reactivity and stability.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.com It is employed to optimize the molecular geometry, predicting the most stable three-dimensional arrangement of atoms, known as the ground state geometry. For related N-aryl substituted cyclic imides, DFT studies using various levels of theory, such as B3LYP/6–311+G(d,p), have been conducted to determine stable conformations and structural properties. nih.gov These calculations provide precise bond lengths, bond angles, and dihedral angles that characterize the molecule's shape.

Vibrational frequency analysis is typically performed following geometry optimization. These calculations predict the infrared (IR) and Raman spectra of the molecule. Each vibrational mode corresponds to a specific type of atomic motion, and the calculated frequencies can be compared with experimental spectroscopic data to confirm the optimized structure. For similar compounds, theoretical vibrational analyses have been crucial in assigning spectral bands to specific functional groups.

Table 1: Representative Theoretical Structural Parameters for N-Aryl Imide Systems Note: This table is illustrative of typical data obtained from DFT calculations for structurally related molecules, as specific data for 1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one is not available.

Parameter Typical Calculated Value
C=O Bond Length ~1.22 Å
N-C (ring) Bond Length ~1.40 Å
C-N-C Angle ~112°

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. libretexts.org Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic character. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netnumberanalytics.com A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In molecules containing nitro-aromatic systems, the LUMO is often localized on the nitrophenyl ring, indicating its susceptibility to nucleophilic attack, while the HOMO may be distributed across other parts of the molecule. mdpi.com

Table 2: Key Parameters from Frontier Molecular Orbital Analysis Note: The values in this table represent typical findings for nitroaromatic compounds and are for illustrative purposes.

Parameter Description Significance
EHOMO Energy of the Highest Occupied Molecular Orbital Relates to ionization potential and electron-donating ability.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Relates to electron affinity and electron-accepting ability.

Electrostatic Potential Surface (EPS), or Molecular Electrostatic Potential (MEP), maps are three-dimensional visualizations of the charge distribution around a molecule. libretexts.orgscispace.com These maps are invaluable for predicting how molecules will interact with each other, particularly in non-covalent interactions. libretexts.org The surface is colored according to the local electrostatic potential: red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue signifies areas of positive potential (electron-poor), which are susceptible to nucleophilic attack. wolfram.comresearchgate.netresearchgate.net Green and yellow represent regions of intermediate or near-zero potential.

For a molecule like this compound, the MEP map would likely show a strong negative potential around the oxygen atoms of the nitro and carbonyl groups, making them sites for hydrogen bonding or interaction with electrophiles. The aromatic protons and other hydrogen atoms would exhibit a positive potential. This analysis helps in understanding intermolecular interactions and potential binding sites.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. researchgate.net The potential energy surface (PES) maps the energy of a molecule as a function of its geometry. For this compound, a key aspect of its conformational flexibility is the rotation around the N-C bond connecting the pyrrolidinone ring to the nitrophenyl ring.

Computational methods are used to calculate the energy of the molecule as this dihedral angle is systematically varied, generating a rotational energy profile. This profile reveals the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. In related N-substituted nitrophenyl compounds, steric hindrance between ortho substituents and the carbonyl groups of the imide ring can create significant rotational barriers, influencing the preferred conformation. nih.gov For instance, a rotational barrier of approximately 150 kcal mol⁻¹ was determined for 1-(2-nitrophenyl)pyrrole-2,5-dione, highlighting a repulsive effect between the nitro and carbonyl groups. nih.gov

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions, known as reaction mechanisms. researchgate.net By modeling reactants, products, intermediates, and transition states, researchers can gain a detailed understanding of how a reaction proceeds, which is often difficult to determine through experiments alone. nih.gov

A crucial part of elucidating a reaction mechanism is identifying the transition state (TS)—the highest energy point along the reaction coordinate. nih.gov The structure of the TS provides insight into the geometry of the reacting molecules as bonds are being broken and formed. Computational methods are used to locate and characterize these transient structures.

Once the transition state and reactants are optimized, the activation energy (Ea) can be calculated as the energy difference between them. This value is a key determinant of the reaction rate. For example, in studies of reactions involving pyrrolidinedione synthesis, activation barriers for various steps like proton transfer, cyclization, and rearrangement have been calculated. researchgate.netrsc.org In one such study, the energy barrier for a cyclization step was found to be a low 11.9 kJ mol⁻¹, while a preceding tautomerization step had a much higher barrier of 178.4 kJ mol⁻¹. rsc.org These calculations help identify the rate-determining step of a reaction and predict how changes in the molecular structure might affect the reaction outcome. nih.gov

Solvent Effects on Molecular Properties and Reactivity (Computational Models)

The surrounding solvent can significantly influence the properties and reactivity of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), are frequently used to simulate these solvent effects. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in a simulated solvent environment.

Studies on analogous compounds have shown that solvent polarity can affect reaction rates, equilibrium positions, and even the preferred reaction pathways. These effects are typically rationalized by examining the differential solvation of the ground and transition states. For this compound, while it can be inferred that its polar nature would lead to significant interactions with polar solvents, specific computational data detailing these solvent effects on its molecular properties and reactivity are not available in the current body of scientific literature.

Chemical Reactivity and Transformations of 1 2 Methyl 3 Nitrophenyl Pyrrolidin 2 One

Reactions Involving the Pyrrolidin-2-one Ring System

The pyrrolidin-2-one ring, a five-membered cyclic amide (γ-lactam), possesses reactive sites that allow for several types of transformations. The primary locations for reactivity are the carbon atom alpha to the carbonyl group and the amide bond itself.

The carbon atom adjacent to the carbonyl group (C3) in the pyrrolidin-2-one ring is known as the alpha-carbon. The protons attached to this carbon are weakly acidic due to the electron-withdrawing effect of the adjacent carbonyl group. acs.orgnih.gov Deprotonation of this site with a strong, non-nucleophilic base leads to the formation of a nucleophilic enolate intermediate. researchgate.netrsc.org This enolate can then react with various electrophiles to introduce new functional groups at the alpha-position. digitellinc.comnih.gov

A common base used for the complete and irreversible formation of the enolate from lactams and other carbonyl compounds is lithium diisopropylamide (LDA), typically used in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures. rsc.orgacs.org Once formed, the enolate of 1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one can undergo several key reactions:

Alkylation: The enolate can act as a nucleophile in SN2 reactions with alkyl halides (e.g., methyl iodide, benzyl bromide). digitellinc.comacs.org This reaction forges a new carbon-carbon bond at the alpha-position, yielding 3-alkyl-1-(2-methyl-3-nitrophenyl)pyrrolidin-2-ones. The efficiency of this reaction is highest with primary and methyl halides, as secondary and tertiary halides are more prone to elimination side reactions. acs.org

Halogenation: Reaction of the enolate with electrophilic halogen sources, such as bromine (Br₂), chlorine (Cl₂), or iodine (I₂), results in the formation of a 3-halo-pyrrolidin-2-one derivative. digitellinc.com It is crucial to form the enolate completely with a strong base like LDA before adding the halogen to prevent polyhalogenation, which can occur under basic conditions where the enolate is formed reversibly. digitellinc.comacs.org

Aldol (B89426) Addition: The enolate can also add to the carbonyl group of aldehydes or ketones in an aldol-type reaction. This forms a β-hydroxy carbonyl compound, which in this case would be a 3-(1-hydroxyalkyl)-pyrrolidin-2-one derivative.

The table below summarizes potential functionalization reactions at the alpha-carbon.

Reaction TypeElectrophileReagents & ConditionsProduct Structure
AlkylationR-X (e.g., CH₃I)1. LDA, THF, -78 °C2. R-X3-Alkyl-1-(2-methyl-3-nitrophenyl)pyrrolidin-2-one
HalogenationX₂ (e.g., Br₂)1. LDA, THF, -78 °C2. X₂3-Halo-1-(2-methyl-3-nitrophenyl)pyrrolidin-2-one
Aldol AdditionRCHO (Aldehyde)1. LDA, THF, -78 °C2. RCHO3-(1-Hydroxyalkyl)-1-(2-methyl-3-nitrophenyl)pyrrolidin-2-one

The amide bond within the lactam ring is susceptible to cleavage under certain conditions. The most common ring-opening reaction is hydrolysis, which can be catalyzed by either acid or base.

Hydrolysis: Under strong acidic or basic conditions, the amide bond of this compound can be hydrolyzed to yield 4-(2-methyl-3-nitrophenylamino)butanoic acid . This reaction involves the nucleophilic attack of water (in acid) or a hydroxide ion (in base) on the carbonyl carbon, leading to the opening of the five-membered ring.

While less common, ring-expansion reactions of pyrrolidine (B122466) derivatives have been reported in the literature, often proceeding through complex rearrangement mechanisms. cnr.it For instance, specific transformations could potentially convert the five-membered pyrrolidinone into a six-membered piperidinone ring, though such reactions are highly substrate- and condition-dependent and have not been specifically documented for this compound.

In this compound, the nitrogen atom is already substituted with an aryl group. The lone pair of electrons on the nitrogen is significantly delocalized into both the adjacent carbonyl group (amide resonance) and the aromatic phenyl ring. This delocalization greatly reduces the nucleophilicity and basicity of the nitrogen atom. Consequently, further alkylation or acylation reactions directly on the nitrogen of the pre-formed N-aryl lactam are generally not feasible under standard alkylating or acylating conditions. Such transformations would require harsh conditions or specialized catalytic systems to overcome the low reactivity of the amide nitrogen. cnr.it

Transformations of the Nitrophenyl Moiety

The 2-methyl-3-nitrophenyl group is a versatile platform for a variety of chemical modifications, primarily centered around the nitro group and the aromatic ring itself.

The reduction of an aromatic nitro group is one of the most fundamental and widely used transformations in organic synthesis. The nitro group in this compound can be readily reduced to a primary amino group, yielding 1-(3-amino-2-methylphenyl)pyrrolidin-2-one . This transformation is significant as it converts a strongly electron-withdrawing and deactivating group (-NO₂) into a strongly electron-donating and activating group (-NH₂).

The reduction can be accomplished through several methods, with the choice of reagent often depending on the presence of other functional groups in the molecule.

Catalytic Hydrogenation: This is a clean and efficient method involving the use of hydrogen gas (H₂) and a metal catalyst. Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. This method is often preferred for its high yields and simple workup procedures.

Metal-Acid Reductions: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl) or acetic acid (AcOH).

Other Reducing Agents: Reagents like tin(II) chloride (SnCl₂) in concentrated HCl or sodium hydrosulfite (Na₂S₂O₄) can also be used, often providing milder conditions that are compatible with sensitive functional groups.

The reduction process is understood to proceed stepwise through intermediate species, including a nitroso (-NO) and a hydroxylamine (-NHOH) derivative, although these are typically not isolated as they are rapidly reduced to the final amine product.

The table below details common conditions for the reduction of the nitro group.

MethodReagents and CatalystTypical ConditionsNotes
Catalytic HydrogenationH₂, Pd/C (5-10%)Methanol or Ethanol (B145695) solvent, room temp., 1-4 atm H₂Highly efficient; may also reduce other functional groups like alkenes if present.
Catalytic HydrogenationH₂, Raney NickelEthanol solvent, room temp. to 50 °COften used when dehalogenation of aryl halides is a concern.
Metal/Acid ReductionFe, HCl or NH₄ClAqueous ethanol, refluxA classic, cost-effective method.
Metal/Acid ReductionSnCl₂·2H₂OConcentrated HCl, or Ethanol, refluxA mild and common laboratory method.
Metal/Acid ReductionZn, AcOHEthanol, room temp.Provides mild reduction conditions.

The reactivity of the phenyl ring towards aromatic substitution is governed by the electronic properties of its substituents: the nitro group, the methyl group, and the pyrrolidin-2-one moiety.

Electrophilic Aromatic Substitution (EAS): The substituents present on the ring make it highly deactivated towards electrophilic attack.

The nitro group is a powerful deactivating group and a meta-director.

The N-pyrrolidinonyl group is considered an activating group and an ortho, para-director due to the lone pair on the nitrogen, although this effect is attenuated by the electron-withdrawing carbonyl.

The methyl group is a weak activating group and an ortho, para-director.

The combined effect is a strongly deactivated ring. Any potential electrophilic substitution (e.g., halogenation, further nitration) would be very difficult to achieve and would likely occur at the position least deactivated, which is ortho/para to the activating methyl and N-pyrrolidinonyl groups but meta to the deactivating nitro group. The most probable position for substitution would be C5, which is para to the methyl group and ortho to the N-pyrrolidinonyl group.

Nucleophilic Aromatic Substitution (SNAr): The presence of the strong electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack, particularly at the ortho and para positions relative to the nitro group. In this molecule, the C2 and C4 positions are ortho and the C6 position is para to the nitro group. A strong nucleophile (e.g., an alkoxide like CH₃O⁻ or an amine) could potentially displace a suitable leaving group (if one were present) at these positions. The reaction proceeds via a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The electron density of this intermediate is delocalized onto the nitro group, which stabilizes the complex and facilitates the reaction.

Catalytic Methods for Transformations of this compound

While general principles of organic chemistry can suggest potential reactivities for the functional groups present in this compound (the aromatic methyl group, the nitro group, and the lactam ring), any discussion without specific experimental data for this compound would be speculative and would not meet the required standards of a scientifically accurate article.

Further research would be required to be conducted on this compound to determine its specific chemical behaviors and to provide the detailed research findings requested. At present, such data is not available in the public domain.

Synthesis and Characterization of Derivatives and Analogues of 1 2 Methyl 3 Nitrophenyl Pyrrolidin 2 One

Design Principles for Structural Analogues

The design of structural analogues of 1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one is primarily guided by the principles of medicinal chemistry, aiming to explore and optimize the compound's properties by modifying its structure systematically. nih.gov The core scaffold presents several opportunities for structural variation: the N-aryl substituent, the pyrrolidinone ring, and the potential for substitution at various positions on both rings.

Key design strategies include:

Aromatic Ring Modification : Introducing a variety of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) onto the N-phenyl ring. This allows for the modulation of the electronic properties of the molecule, which can influence its reactivity, spectroscopic characteristics, and biological activity. nih.gov

Pyrrolidinone Ring Functionalization : Attaching substituents at the C3, C4, or C5 positions of the pyrrolidinone ring. This strategy increases the three-dimensionality and structural complexity of the molecule, which can lead to more specific interactions with biological targets. nih.gov

Skeletal Alteration : Modifying the core pyrrolidinone ring itself to create related heterocyclic systems, such as pyrrolidine-2,3-diones or pyrrolidine-2,5-diones. These changes can significantly alter the shape, polarity, and hydrogen-bonding capabilities of the molecule. ebi.ac.uk

These design principles are often employed in the context of structure-activity relationship (SAR) studies to identify key structural features responsible for desired properties. nih.gov

Synthesis of N-Aryl Pyrrolidinone Derivatives with Varied Aromatic Substitutions

The synthesis of N-aryl pyrrolidin-2-ones, including analogues of this compound, can be achieved through several established methods. A common and direct approach involves the condensation of a substituted aniline (B41778) with γ-butyrolactone (GBL) at elevated temperatures. rdd.edu.iq

However, more versatile methods often involve multi-component reactions or the functionalization of pre-formed scaffolds. For instance, a series of 1,3-disubstituted pyrrolidinone derivatives bearing a closely related 1-(2-methyl-5-nitrophenyl) substituent were synthesized starting from 1-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine-3-carbohydrazide. researchgate.net This highlights a strategy where the core N-aryl pyrrolidinone is first synthesized and then further derivatized.

Another powerful method for creating substituted N-aryl pyrrolidinones is through the reaction of donor-acceptor cyclopropanes with anilines, initiated by a Lewis acid, followed by lactamization. nih.govmdpi.com This one-pot process allows for the construction of 1,5-disubstituted pyrrolidin-2-ones.

Table 1: Examples of Synthesized N-Aryl Pyrrolidin-2-one Derivatives

Compound Name Starting Materials Method Reference
5-(3,5-Dimethoxyphenyl)-1-phenylpyrrolidin-2-one Dimethyl 2-(3,5-dimethoxyphenyl)cyclopropane-1,1-dicarboxylate, Aniline Lewis acid-initiated ring opening and lactamization nih.gov
1-(4-Methoxyphenyl)-5-(p-tolyl)pyrrolidin-2-one Dimethyl 2-(4-methylphenyl)cyclopropane-1,1-dicarboxylate, p-Anisidine Lewis acid-initiated ring opening and lactamization nih.gov
5-(3-Chlorophenyl)-1-(4-nitrophenyl)pyrrolidin-2-one Dimethyl 2-(3-chlorophenyl)cyclopropane-1,1-dicarboxylate, 4-Nitroaniline Lewis acid-initiated ring opening and lactamization mdpi.com

Synthesis of Pyrrolidinone Ring-Modified Analogues

Modification of the pyrrolidinone ring introduces significant structural diversity, leading to analogues with distinct chemical properties. Key modifications include the introduction of substituents at various positions and the alteration of the ring's oxidation state to form diones.

Synthesis of 3-Substituted Analogues: A highly effective strategy for introducing diversity at the C3-position starts with a pyrrolidinone bearing a carboxylic acid or a related functional group at this position. For example, 1-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine-3-carbohydrazide serves as a versatile intermediate. researchgate.net This hydrazide can be reacted with various electrophiles to generate a wide array of derivatives, including those with triazole, thiazole, thiadiazole, and oxadiazole moieties. researchgate.netktu.ltnih.govlmaleidykla.lt

Synthesis of Pyrrolidine-2,3-dione (B1313883) Analogues: Pyrrolidine-2,3-diones are accessible from 3-pyrroline-2-one (B142641) precursors. A three-component reaction can yield a 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one intermediate. jst-ud.vn Subsequent reaction of this intermediate with aliphatic amines, such as methylamine, leads to the formation of 1,4,5-trisubstituted pyrrolidine-2,3-dione derivatives. jst-ud.vntandfonline.comresearchgate.net These compounds typically exist in the more stable enamine tautomeric form.

Synthesis of Pyrrolidine-2,5-dione Analogues: Pyrrolidine-2,5-diones, also known as succinimides, represent another important class of ring-modified analogues. A general synthetic route involves the Michael addition of ketones to N-substituted maleimides, often facilitated by an organocatalyst. ebi.ac.ukresearchgate.net Another classical method is the reaction of maleic anhydride (B1165640) with an aromatic amine, followed by cyclization with a dehydrating agent like thionyl chloride. researchgate.net

Structure-Property Relationships (Chemical and Spectroscopic)

The structural modifications detailed above have a profound impact on the chemical and spectroscopic properties of the resulting compounds. These relationships can be systematically studied using various analytical techniques, primarily NMR and IR spectroscopy.

Infrared (IR) Spectroscopy: The IR spectrum of N-aryl pyrrolidin-2-ones is characterized by a strong absorption band corresponding to the lactam carbonyl (C=O) stretch, typically found in the region of 1680–1720 cm⁻¹. rdd.edu.iq The precise frequency can be influenced by substituents on both the aromatic and pyrrolidinone rings. For this compound, the nitro group (NO₂) will also exhibit two characteristic strong stretching bands, typically around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric). In pyrrolidine-2,3-dione and pyrrolidine-2,5-dione analogues, additional carbonyl stretching frequencies will be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structures of these derivatives.

¹H NMR: The protons on the pyrrolidinone ring typically appear as multiplets in the aliphatic region (δ 2.0-4.0 ppm). The methyl group on the nitrophenyl ring would appear as a singlet around δ 2.5 ppm. The aromatic protons exhibit complex splitting patterns in the δ 7.0-8.5 ppm region, with their chemical shifts being sensitive to the substitution pattern. rdd.edu.iqjst-ud.vn

¹³C NMR: The carbonyl carbon of the lactam is a key diagnostic signal, appearing significantly downfield at δ 170-180 ppm. jst-ud.vn The carbons of the aromatic ring appear in the δ 115-150 ppm range. The chemical shifts of the aliphatic carbons in the pyrrolidinone ring are also characteristic.

The introduction of different substituents allows for the observation of clear trends in the spectroscopic data. For example, electron-withdrawing groups on the N-aryl ring tend to shift the resonances of nearby protons and carbons downfield, while electron-donating groups cause an upfield shift. In dione (B5365651) derivatives, the additional carbonyl carbons introduce new signals in the downfield region of the ¹³C NMR spectrum. jst-ud.vn Detailed 2D NMR experiments, such as HSQC and HMBC, are often used to unambiguously assign all proton and carbon signals, especially for highly substituted analogues. jst-ud.vn

Table 2: Key Spectroscopic Features of N-Aryl Pyrrolidin-2-one Derivatives

Spectroscopic Technique Key Feature Typical Range/Value Notes
IR Spectroscopy Lactam C=O Stretch 1680–1720 cm⁻¹ Strong absorption
IR Spectroscopy NO₂ Asymmetric Stretch 1520–1560 cm⁻¹ Strong absorption
IR Spectroscopy NO₂ Symmetric Stretch 1345–1385 cm⁻¹ Strong absorption
¹H NMR Spectroscopy Pyrrolidinone CH₂ Protons δ 2.0–4.0 ppm Multiplets
¹H NMR Spectroscopy Aromatic Protons δ 7.0–8.5 ppm Complex multiplets
¹³C NMR Spectroscopy Lactam C=O Carbon δ 170–180 ppm Diagnostic downfield signal

Potential Advanced Chemical Applications and Future Research Directions

Role as a Synthetic Intermediate for Complex Molecular Architectures

The structure of 1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one is endowed with several reactive sites that can be strategically manipulated, positioning it as a valuable intermediate for constructing more complex molecules. The pyrrolidinone core is a privileged scaffold found in numerous pharmacologically active compounds. acs.org The true synthetic versatility, however, lies in the functional handles on the N-aryl substituent.

The nitro group is a particularly powerful functional group for synthetic transformations. Its reduction can readily yield an amino group (1-(3-amino-2-methylphenyl)pyrrolidin-2-one), which serves as a crucial nucleophile or a precursor for diazotization, enabling a wide array of subsequent reactions. This amino derivative can be a building block for the synthesis of:

Heterocyclic compounds: The amine can be used to construct fused heterocyclic systems, such as benzodiazepines or quinoxalines, by reacting with appropriate bifunctional electrophiles.

Amide libraries: Acylation of the amine with various carboxylic acids can generate a diverse library of amide derivatives for biological screening.

Bioconjugates: The amino group provides a point of attachment for linking the molecule to peptides, proteins, or other biomolecules.

The pyrrolidinone ring itself can undergo various modifications. For instance, the alpha-position to the carbonyl group can be functionalized through enolate chemistry, allowing for the introduction of alkyl, aryl, or other substituents. acs.org This multi-pronged reactivity makes the compound a promising starting point for synthesizing complex molecular targets with potential applications in medicinal chemistry and drug discovery. nih.govtandfonline.com

Table 1: Potential Synthetic Transformations and Resulting Scaffolds

Starting MoietyReagent/ConditionTransformed Functional GroupPotential Application/Next Step
Nitro Group (-NO₂)H₂, Pd/C or SnCl₂/HClAmino Group (-NH₂)Synthesis of amides, sulfonamides, fused heterocycles.
Pyrrolidinone (α-CH₂)Strong base (e.g., LDA), then Electrophile (R-X)α-Substituted PyrrolidinoneIntroduction of pharmacophoric groups.
Aryl Ring (C-H)Various (e.g., Pd-catalysis)C-H FunctionalizationFormation of C-C or C-heteroatom bonds.
Carbonyl Group (C=O)Reducing agents (e.g., LiAlH₄)Pyrrolidine (B122466)Removal of lactam functionality to create flexible amines.

Exploration in Materials Science

The field of materials science offers fertile ground for exploring the applications of this compound, particularly as a monomer for specialty polymers or as a building block for supramolecular assemblies.

Monomers for Specialty Polymers: While poly(N-vinylpyrrolidone) (PNVP) is a well-known commercial polymer, there is growing interest in creating pyrrolidinone-based polymers with tailored properties. nih.govnih.govacs.org After modification to include a polymerizable group (such as a vinyl, acrylate, or styrenyl moiety), this compound could serve as a monomer. The resulting polymer would feature pendant nitroaromatic groups, which could impart specific characteristics:

High Refractive Index: The presence of the aromatic and nitro groups could lead to polymers with a high refractive index, useful for optical applications.

Thermal Stability: Aromatic polymers often exhibit enhanced thermal stability. The rigid structure could contribute to a high glass transition temperature (Tg).

Non-linear Optical (NLO) Properties: Nitroaromatic compounds are known to exhibit NLO properties, which could be harnessed in a polymeric material.

Supramolecular Assemblies: Supramolecular chemistry relies on non-covalent interactions (like hydrogen bonding, π-π stacking, and dipole-dipole interactions) to create ordered structures. mdpi.com The subject molecule possesses a polar lactam group capable of hydrogen bonding and an electron-deficient nitroaromatic ring that can participate in π-π stacking interactions. researchgate.net These features could be exploited to design self-assembling systems such as liquid crystals, gels, or other organized nanostructures. The specific substitution pattern on the phenyl ring could direct the assembly in unique ways, leading to materials with novel electronic or photophysical properties.

Application in Catalysis as Ligands or Organocatalysts

Chiral pyrrolidine derivatives are among the most successful scaffolds in asymmetric organocatalysis, famously exemplified by proline and its derivatives. nih.gov They are also widely used as chiral ligands in transition metal catalysis. nih.govmdpi.com While this compound is achiral, it represents a template that could be developed into novel catalytic systems.

Chiral Ligands: By introducing chirality to the pyrrolidinone ring (e.g., at the 3, 4, or 5 positions), new ligands for metal-catalyzed asymmetric reactions could be developed. The N-aryl group would provide steric bulk and electronic properties that could significantly influence the catalyst's selectivity and activity. The nitro and methyl groups would allow for fine-tuning of these properties.

Organocatalysts: Asymmetric organocatalysis often relies on the formation of transient enamines or iminium ions. youtube.com A chiral version of this compound, particularly if the carbonyl were converted to a secondary amine, could function as an organocatalyst. The substituted phenyl group would create a specific chiral environment around the catalytic site, potentially leading to high enantioselectivity in reactions like aldol (B89426) or Michael additions. researchgate.net The development of such catalysts is a vibrant area of modern organic synthesis.

Environmental Chemical Studies

Understanding the environmental fate of synthetic organic compounds is critically important. Nitroaromatic compounds are often resistant to biodegradation and can be persistent environmental pollutants. ntu.edu.sgcswab.org Therefore, studying the degradation pathways of this compound is a relevant area of future research.

Photochemical Degradation: The nitroaromatic moiety makes the compound susceptible to photochemical degradation. nih.gov Exposure to UV light, especially in the presence of reactive oxygen species like hydroxyl radicals (often generated in advanced oxidation processes), could lead to a cascade of reactions. rsc.orgrsc.org Potential degradation products could include hydroxylated derivatives, nitrophenols, and eventual cleavage of the aromatic ring. nih.gov

Chemical Degradation: The lactam ring can be susceptible to hydrolysis under strong acidic or basic conditions, which would open the ring to form 4-((2-methyl-3-nitrophenyl)amino)butanoic acid. The stability of the compound under various pH and oxidative conditions would be crucial to determine its persistence and transformation in different environmental compartments.

Biodegradation: While many nitroaromatics are recalcitrant, some microorganisms have evolved pathways to degrade them. cswab.org Studies could investigate the potential for microbial consortia to metabolize this compound, likely initiating attack at the nitro group or the pyrrolidinone ring. nih.gov

Table 2: Potential Degradation Pathways

Degradation TypeKey Reactive Species/ConditionLikely Transformation
PhotochemicalUV radiation, Hydroxyl radicals (•OH)Hydroxylation of the aromatic ring, denitration, ring cleavage.
Chemical (Hydrolysis)Strong acid (H₃O⁺) or base (OH⁻)Lactam ring-opening to form an amino acid derivative.
BiodegradationMicrobial enzymesReduction of the nitro group, enzymatic hydrolysis of the lactam.

Development of Novel Synthetic Methodologies Inspired by the Compound's Structure

The synthesis of N-aryl lactams, such as this compound, is a fundamental challenge in organic chemistry. The structure of this compound can inspire the development of new, more efficient synthetic methods. tandfonline.com

Current methods often involve multi-step sequences or harsh reaction conditions. rdd.edu.iqresearchgate.net Future research could focus on:

Cascade Reactions: Designing one-pot reactions where multiple bonds are formed in a single operation to construct the N-aryl pyrrolidinone scaffold from simple precursors. acs.org

Multicomponent Reactions (MCRs): Developing MCRs that bring together three or more starting materials to rapidly assemble the target structure, offering high atom and step economy. tandfonline.comsemanticscholar.org

C-H Activation/Arylation: Exploring modern catalytic methods, such as palladium-catalyzed C-H activation, to directly couple a substituted pyrrolidinone with an appropriate aryl precursor, avoiding the pre-functionalization often required in classical methods.

Success in these areas would not only facilitate access to this compound but also provide general tools for the synthesis of a wide range of structurally related compounds for various applications. semanticscholar.orgresearchgate.net

Opportunities for Interdisciplinary Research in Pure Chemistry and Chemical Engineering

The potential applications of this compound naturally bridge the gap between pure chemistry and chemical engineering. The journey from laboratory-scale synthesis to real-world application necessitates a collaborative approach.

Process Development and Scale-Up: A chemical engineer's expertise would be crucial for translating a novel synthetic route developed by an organic chemist into a safe, efficient, and economically viable large-scale process. This includes optimizing reaction conditions, designing appropriate reactors, and developing purification protocols.

Polymer Engineering: Should the compound prove to be a viable monomer for specialty polymers, collaboration would be essential. Chemists would synthesize and characterize the monomer and polymer on a small scale, while chemical engineers would focus on polymerization kinetics, reactor design, and the processing of the final polymer into useful forms (e.g., films, fibers). rdd.edu.iq

Environmental Remediation Technologies: If the compound or its derivatives are found to be persistent pollutants, chemists and environmental engineers could work together to develop remediation strategies. Chemists could elucidate degradation pathways, while engineers could design and implement treatment systems, such as advanced oxidation processes or bioreactors, to remove the contaminants from water or soil. mst.dkresearchgate.net

This interdisciplinary synergy is key to unlocking the full potential of novel chemical entities, transforming fundamental discoveries in the laboratory into tangible technological advancements.

Q & A

Q. What are the optimal synthetic routes for 1-(2-Methyl-3-nitrophenyl)pyrrolidin-2-one, and how can reaction conditions be adjusted to improve yield?

Methodological Answer:

  • Key Routes :
    • Nucleophilic Substitution : React 2-pyrrolidinone with 2-methyl-3-nitroaryl halides (e.g., bromide or iodide) under Ullmann coupling conditions. Yields vary with substituent positions and halide reactivity .
    • Transition Metal Catalysis : Use copper catalysts (e.g., CuI) with ligands like 1,10-phenanthroline to enhance cross-coupling efficiency, as demonstrated in analogous pyrrolidinone syntheses .
  • Optimization Factors :
    • Temperature : Elevated temperatures (80–120°C) improve reaction kinetics but may increase side products.
    • Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility of nitroaryl intermediates.
    • Base : K₂CO₃ or Cs₂CO₃ aids deprotonation of 2-pyrrolidinone.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assign signals using DEPT and HSQC to resolve overlapping peaks, particularly for the nitroaryl and pyrrolidinone moieties .

  • HRMS : Confirm molecular formula with <2 ppm mass error.

  • X-ray Crystallography : Use SHELX programs for structure refinement. For example, SHELXL can resolve twinning in nitroaryl derivatives .

  • Table 1 : Example NMR Data (from analogous compounds):

    Proton Positionδ (ppm)Multiplicity
    Pyrrolidinone C=O~175-
    Nitroaryl CH3~2.5Singlet

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the pyrrolidinone ring be addressed?

Methodological Answer:

  • Electrophilic Aromatic Substitution : Nitro groups are meta-directing; use directing group strategies to control substitution patterns.
  • Transition Metal-Mediated C–H Activation : Employ Pd or Ru catalysts to functionalize the α-position of the pyrrolidinone ring selectively .
  • Computational Guidance : DFT calculations (e.g., Gaussian 16) predict reactive sites by analyzing Fukui indices or electrostatic potential surfaces.

Q. How do steric and electronic effects of the 2-methyl-3-nitrophenyl group influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Steric Effects : The methyl group hinders ortho-substitution, favoring para-functionalization in aryl halide intermediates.
  • Electronic Effects : The nitro group withdraws electron density, reducing nucleophilicity of the aryl ring. Mitigate by using electron-rich ligands (e.g., PPh₃) in Pd-catalyzed couplings.
  • Case Study : In analogous compounds, Suzuki-Miyaura coupling with boronic acids requires Pd(OAc)₂ and SPhos ligand for optimal yields .

Q. What strategies resolve contradictions between experimental spectral data and computational predictions?

Methodological Answer:

  • Multi-Technique Validation : Cross-check NMR assignments with COSY and NOESY. For crystallographic discrepancies (e.g., bond lengths), use high-resolution data (d-spacing <0.8 Å) and SHELXL refinement .
  • Dynamic Effects : Consider rotameric equilibria or solvent interactions in DFT models to align with observed NMR shifts.

Data Analysis and Experimental Design

Q. How to design experiments for analyzing the compound’s stability under varying pH and temperature?

Methodological Answer:

  • Accelerated Degradation Studies :
    • pH Stability : Incubate in buffers (pH 1–13) at 37°C; monitor via HPLC at 254 nm.
    • Thermal Stability : Use TGA/DSC to identify decomposition thresholds (>200°C typical for nitroaryl compounds).
  • Kinetic Analysis : Apply Arrhenius equations to extrapolate shelf-life under storage conditions.

Q. How to troubleshoot low yields in multi-step syntheses involving this compound?

Methodological Answer:

  • Intermediate Characterization : Isolate and characterize each step (e.g., nitro reduction intermediates) via LC-MS.
  • Side Reactions : Add radical scavengers (e.g., BHT) if free-radical pathways are suspected.

Advanced Applications

Q. Can this compound serve as a precursor for bioactive molecules, such as CNS agents or kinase inhibitors?

Methodological Answer:

  • Pharmacophore Modification : Introduce substituents (e.g., fluorinated groups) to enhance blood-brain barrier penetration, as seen in related pyrrolidinone-based cannabinoids .
  • Structure-Activity Relationship (SAR) : Use molecular docking (AutoDock Vina) to predict binding to target proteins (e.g., COX-2 or CB1 receptors).

Q. What are the challenges in crystallizing nitroaryl-pyrrolidinone derivatives, and how are they overcome?

Methodological Answer:

  • Crystallization Issues : Nitro groups induce polymorphism. Use solvent vapor diffusion with DCM/hexane mixtures.
  • Twinned Crystals : Apply SHELXD for structure solution and TWINLAW for twin law identification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.